![molecular formula C18H18FNO4S B6425731 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 2034513-25-0](/img/structure/B6425731.png)

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

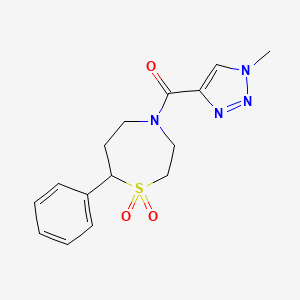

This compound is a sulfonamide derivative with a benzofuran moiety. Sulfonamides are a group of compounds which have a sulfur atom connected to an amide group. They are well known for their antibacterial properties . The benzofuran moiety is a heterocyclic compound, consisting of a fused benzene and furan ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran moiety attached to a propan-2-yl group, which is further attached to a sulfonamide group. The sulfonamide group is substituted with a 3-fluoro-4-methoxybenzene .Applications De Recherche Scientifique

Cancer Research

The compound has shown promising results in the field of cancer research, particularly in the case of lung adenocarcinoma . It has been found to inhibit tumor growth in experimental models, with different mechanisms of action observed at different doses .

Neurotransmitter Agonist

Enzyme Inhibition

Benzofuran derivatives, such as this compound, have been found to act as efficient enzyme inhibitors . They can inhibit various enzymes, including carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptors .

Polymer Preparation

Benzofuran derivatives are also widely used in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .

Dye Synthesis

These compounds have found applications in the synthesis of several dyes, including dye-sensitized solar cells and industrial dyes .

Anti-inflammatory Activities

Benzofuran derivatives have been found to exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anti-bacterial Activities

These compounds have also shown anti-bacterial activities , suggesting their potential use in the development of new antibiotics .

Alzheimer’s Disease Treatment

An oral active and blood–brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease .

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S/c1-12(9-14-10-13-5-3-4-6-17(13)24-14)20-25(21,22)15-7-8-18(23-2)16(19)11-15/h3-8,10-12,20H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVRYGNLHQYYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6425652.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiolan-3-amine](/img/structure/B6425660.png)

![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)

![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)

![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)

![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)

![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)